Cas no 73960-72-2 (N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester)
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,3-didehydro-4,7,8,9-tetera-O-acetyl-N-acetylneuraminate
- Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
- N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester
- 5-(Acetylamino)-3,5-dideoxy-D-glycero-
- A-D-galacto-2-nonulopyranosonic AcidMethyl Ester
- methyl 5-acetamido-3,5-dideoxy-D-glycero-D-galact
- methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,3,5-trideoxy-D-glycero-D-galacto-non-2-enopyranosonate
- methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enoate
- methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2,6-anhydro-D-glycero-D-galacto-non-2-enonate
- P906
- (1S,2R)-1-((2R,3R,4S)-3-Acetamido-4-acetoxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
- methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
- methyl (2R,3R,4S)-4-(acetyloxy)-3-acetamido-2-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylate
- W-203687
- SCHEMBL23211155
- 73960-72-2
-
- Inchi: 1S/C20H27NO12/c1-9(22)21-17-14(30-11(3)24)7-15(20(27)28-6)33-19(17)18(32-13(5)26)16(31-12(4)25)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22)/t14-,16+,17+,18+,19+/m0/s1
- InChI Key: UZTLYEOULACYKZ-AIHBUXEESA-N
- SMILES: O1C(C(=O)OC)=C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H](COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 473.15300
- Monoisotopic Mass: 473.15332530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 14
- Complexity: 820
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 170Ų
Experimental Properties
- Density: 1.31
- Melting Point: 126-127 ºC
- Boiling Point: 571.8 °C at 760 mmHg
- Flash Point: 571.8 °C at 760 mmHg
- PSA: 169.83000
- LogP: -0.30410
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A188350-25mg |
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester |
73960-72-2 | 25mg |
$ 115.00 | 2023-09-09 | ||
| TRC | A188350-50mg |
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester |
73960-72-2 | 50mg |
$ 173.00 | 2023-09-09 | ||
| TRC | A188350-100mg |
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester |
73960-72-2 | 100mg |
$ 322.00 | 2023-09-09 | ||
| Chemenu | CM182447-1g |
(1S,2R)-1-((2R,3R,4S)-3-acetamido-4-acetoxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate |
73960-72-2 | 97% | 1g |
$*** | 2023-03-29 | |
| Ambeed | A355187-1g |
(1S,2R)-1-((2R,3R,4S)-3-Acetamido-4-acetoxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate |
73960-72-2 | 97% | 1g |
$390.0 | 2024-05-28 | |
| Biosynth | MM04188-25 mg |
Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate |
73960-72-2 | 25mg |
$88.94 | 2023-01-03 | ||
| Biosynth | MM04188-50 mg |
Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate |
73960-72-2 | 50mg |
$142.93 | 2023-01-03 | ||
| Biosynth | MM04188-100 mg |
Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate |
73960-72-2 | 100MG |
$251.56 | 2023-01-03 | ||
| Biosynth | MM04188-250 mg |
Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate |
73960-72-2 | 250MG |
$1,175.21 | 2023-01-03 | ||
| Biosynth | MM04188-500 mg |
Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate |
73960-72-2 | 500MG |
$2,223.38 | 2023-01-03 |
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester Suppliers
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester
Research Briefing on N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester (CAS: 73960-72-2)
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester (CAS: 73960-72-2) is a chemically modified derivative of neuraminic acid, a key component in sialic acid metabolism. This compound has garnered significant attention in recent years due to its potential applications in glycobiology, antiviral research, and drug development. The acetylated and methylated modifications enhance its stability and reactivity, making it a valuable intermediate in the synthesis of more complex glycoconjugates and sialic acid analogs.
Recent studies have focused on the synthetic pathways and biological activities of this compound. A 2023 publication in the Journal of Organic Chemistry detailed an optimized synthesis route for 73960-72-2, achieving higher yields and purity through a series of selective acetylation and esterification steps. The study highlighted the compound's role as a precursor for the development of sialidase inhibitors, which are being investigated for their potential in treating influenza and other viral infections.
In addition to its antiviral potential, 73960-72-2 has been explored in cancer research. A 2022 study in Glycobiology demonstrated that derivatives of this compound could modulate cell surface sialylation, a process often dysregulated in cancer cells. By interfering with sialic acid metabolism, these derivatives showed promise in reducing tumor cell adhesion and metastasis in vitro, suggesting a potential therapeutic avenue for metastatic cancers.
The compound's mechanism of action has also been a subject of investigation. Research published in Bioorganic & Medicinal Chemistry in 2023 elucidated how 73960-72-2 interacts with sialyltransferases, enzymes responsible for sialic acid transfer in glycoconjugate biosynthesis. The study revealed that the compound acts as a competitive inhibitor, providing insights into its potential as a tool for studying sialylation pathways and developing targeted therapies.
Despite these advancements, challenges remain in the clinical translation of 73960-72-2 and its derivatives. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. A 2023 review in Advanced Drug Delivery Reviews summarized these efforts, emphasizing the need for multidisciplinary approaches to fully harness the therapeutic potential of this compound.
In conclusion, N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester (73960-72-2) represents a versatile and promising molecule in glycobiology and medicinal chemistry. Its applications span from antiviral and anticancer research to the development of novel glycoconjugates. Continued research into its synthesis, mechanism, and therapeutic potential is expected to yield significant contributions to the field of chemical biology and drug discovery.
73960-72-2 (N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)